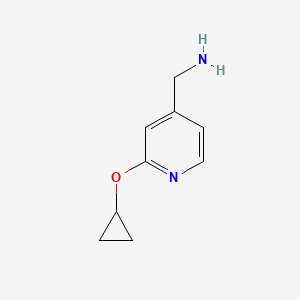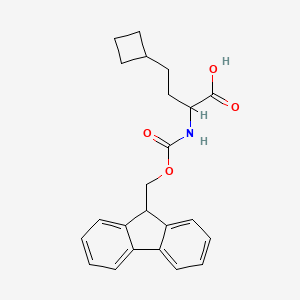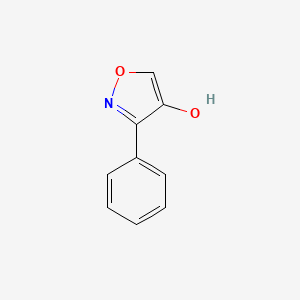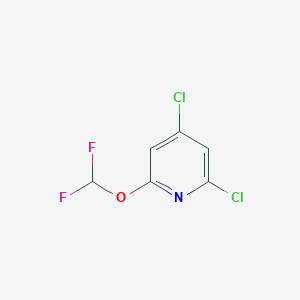
2,4-Dichloro-6-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3Cl2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)pyridine typically involves the introduction of chlorine and difluoromethoxy groups to the pyridine ring. One common method involves the reaction of 2,4-dichloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding N-oxide.
Reduction Reactions: Products include partially or fully dechlorinated pyridines
Applications De Recherche Scientifique
2,4-Dichloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Industry: The compound is used in the production of agrochemicals and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-methylpyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-6-(trifluoromethyl)pyridine
Uniqueness
2,4-Dichloro-6-(difluoromethoxy)pyridine is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater specificity in enzyme inhibition .
Propriétés
Formule moléculaire |
C6H3Cl2F2NO |
|---|---|
Poids moléculaire |
213.99 g/mol |
Nom IUPAC |
2,4-dichloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
Clé InChI |
APXQDNNJADNSJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1OC(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
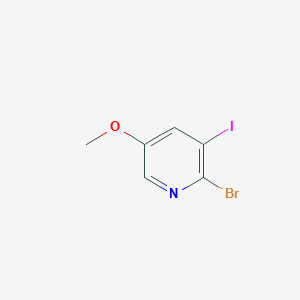

![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)



